3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione
Description
3-(4-Fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a heterocyclic compound featuring a fused furochromene core substituted with a 4-fluorophenyl group, methyl groups at positions 4 and 9, and a thione (C=S) functional group at position 6. The thione group distinguishes it from more common ketone-containing analogs, offering unique hydrogen-bonding capabilities and redox properties.
Properties
Molecular Formula |
C19H13FO2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromene-7-thione |
InChI |
InChI=1S/C19H13FO2S/c1-10-7-15-18(11(2)8-16(23)22-15)19-17(10)14(9-21-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
TXAQJTVRHZCSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=S)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to synthesize the compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thione moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
a. Thione vs. Ketone Analogs
The substitution of the thione group (C=S) at position 7 contrasts with the ketone (C=O) in analogs like 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one (CAS 858749-15-2). Key differences include:
b. Substituent Effects
- Acetic Acid Derivative : The compound 2-[3-(4-fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid (CAS 853892-54-3) introduces a carboxylic acid group, increasing aqueous solubility but reducing lipophilicity compared to the methyl-substituted target compound. This modification is significant for drug delivery applications .
Fluorophenyl Group Orientation and Planarity
Studies on chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) reveal dihedral angles between fluorophenyl and central aromatic rings ranging from 7.14° to 56.26° . In the target compound, the fluorophenyl group’s orientation relative to the furochromene core likely influences π-π stacking and crystallinity. Planar conformations may enhance intermolecular interactions, whereas perpendicular orientations could disrupt packing efficiency.
Crystallographic and Structural Insights
Isostructural compounds with triclinic symmetry (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit two independent molecules in the asymmetric unit, suggesting similar packing motifs for fluorophenyl-containing systems . The use of SHELX software for crystallographic refinement highlights the robustness of these methods in resolving complex heterocyclic structures .
Data Table: Key Properties of Structural Analogs
Biological Activity
The compound 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a member of the furochromene family, known for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H15FOS |
| Molecular Weight | 314.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The presence of the fluorophenyl group enhances the electronic properties of the compound, potentially influencing its biological interactions.
Enzyme Inhibition
One of the significant biological activities of this compound is its potential as an enzyme inhibitor. Research indicates that furochromene derivatives can act as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurotransmission.
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit moderate inhibitory activity against AChE and BChE. For example:
Antioxidant Activity
Antioxidant properties are essential in combating oxidative stress-related diseases. The furochromene derivatives have been evaluated for their ability to scavenge free radicals.
- DPPH Assay Results : The DPPH radical scavenging assay indicated that several derivatives demonstrated significant antioxidant activity:
Cytotoxic Effects
Cytotoxicity studies are crucial for assessing the therapeutic potential of compounds.
- Case Study on MCF-7 Cells : In a study evaluating cytotoxicity against breast cancer MCF-7 cells:
Research Findings
Recent studies have highlighted the structure-activity relationships (SAR) of furochromene derivatives:
- Fluorine Substitution : The presence of fluorine in the para position significantly enhances enzyme binding affinity due to electronic effects .
- Hydrogen Bonding Interactions : Molecular docking studies revealed that halogen atoms could form hydrogen bonds with active site residues in target enzymes .
- Diverse Biological Targets : Beyond cholinesterases, these compounds may interact with various biological targets, including cyclooxygenase enzymes and lipoxygenases, indicating multi-target potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
